Ethane-1,2-diol;sulfurous acid
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Overview
Description
It is a colorless, odorless, and viscous liquid that is primarily used in the production of polyester fibers and antifreeze formulations . Sulfurous acid, on the other hand, is a weak and unstable acid with the formula H₂SO₃. It is formed when sulfur dioxide (SO₂) dissolves in water. The combination of ethane-1,2-diol and sulfurous acid results in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water: [ \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_3 ]
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by potassium permanganate, which converts ethane-1,2-diol to oxalic acid and eventually to carbon dioxide and water .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce ethane-1,2-diol to ethane.
Substitution: Reaction with hydrochloric acid (HCl) can substitute hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Oxalic acid (COOH)₂ and carbon dioxide (CO₂).
Reduction: Ethane (C₂H₆).
Substitution: Ethylene dichloride (C₂H₄Cl₂).
Scientific Research Applications
Ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Acts as a cryoprotectant for biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals and as an antifreeze in medical equipment.
Industry: Employed in the production of polyester fibers, antifreeze formulations, and as a coolant in various industrial processes
Mechanism of Action
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with other molecules. This property allows it to act as a cryoprotectant by preventing the formation of ice crystals in biological tissues. In industrial applications, its high boiling point and low freezing point make it an effective coolant and antifreeze .
Comparison with Similar Compounds
Ethane-1,2-diol can be compared with other similar compounds such as propylene glycol, diethylene glycol, and triethylene glycol:
Propylene Glycol: Similar in structure but has a lower toxicity and is used in food and pharmaceuticals.
Diethylene Glycol: Has a higher boiling point and is used in the production of plasticizers and resins.
Triethylene Glycol: Used as a plasticizer and in the production of polyester resins.
Ethane-1,2-diol is unique due to its balance of properties, making it suitable for a wide range of applications from antifreeze to polyester production .
Biological Activity
Ethane-1,2-diol, commonly known as ethylene glycol , and sulfurous acid are two compounds that have garnered attention due to their biological activities and toxicological profiles. Ethylene glycol is primarily recognized for its industrial applications, particularly as antifreeze and in the production of polyester fibers, while sulfurous acid plays a significant role in various biochemical processes. This article delves into their biological activities, focusing on toxicity, metabolic pathways, and potential therapeutic implications.
Chemical Overview
-
Ethylene Glycol (Ethane-1,2-diol) :
- Formula: C2H6O2
- Characteristics: Colorless, odorless, viscous liquid with a sweet taste.
- Uses: Antifreeze, precursor for polymers.
-
Sulfurous Acid :
- Formula: H2SO3 (exists primarily in aqueous solution).
- Formation: Produced when sulfur dioxide dissolves in water.
- Role: Involved in various chemical reactions and environmental processes.
Toxicity of Ethylene Glycol
Ethylene glycol is highly toxic when ingested. Its metabolism in the liver leads to the formation of toxic metabolites such as glycolic acid and oxalic acid. These metabolites can cause severe metabolic acidosis and renal failure. The clinical manifestations of acute ethylene glycol poisoning include:
- Central nervous system depression
- Cardiovascular disturbances
- Renal failure characterized by calcium oxalate crystalluria
A notable case study highlighted a 27-year-old male who succumbed to acute ethylene glycol intoxication despite aggressive medical intervention, including hemodialysis and ethanol therapy .
Table 1: Clinical Effects of Ethylene Glycol Intoxication
Symptom | Description |
---|---|
CNS Depression | Coma, absent pupillary reflexes |
Metabolic Acidosis | High-anion-gap acidosis |
Renal Failure | Calcium oxalate crystal deposition |
Cardiovascular Issues | Arrhythmias and hypotension |
Interaction with Sulfurous Acid
Research indicates that the combination of ethylene glycol and sulfurous acid may produce novel organosulfur compounds with potential applications in chemical synthesis. The acidity of sulfurous acid can enhance the solubility and reactivity of ethylene glycol in various chemical processes.
Potential Applications
- Chemical Synthesis : The combination may facilitate new reaction pathways that could lead to the development of more effective industrial chemicals.
- Environmental Impact : Understanding how these compounds interact could provide insights into their behavior in atmospheric chemistry and pollution control.
Case Studies
Several studies have investigated the effects of ethylene glycol and its metabolites on biological systems:
- Acute Toxicity Study :
- Metabolic Studies :
Properties
CAS No. |
147545-69-5 |
---|---|
Molecular Formula |
C2H8O5S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
ethane-1,2-diol;sulfurous acid |
InChI |
InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3) |
InChI Key |
HNBLQRONSQNEAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.OS(=O)O |
Origin of Product |
United States |
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